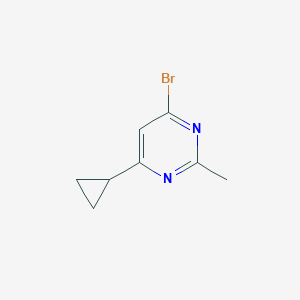

4-Bromo-6-cyclopropyl-2-methylpyrimidine

描述

BenchChem offers high-quality 4-Bromo-6-cyclopropyl-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-cyclopropyl-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromo-6-cyclopropyl-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHWCNZVXRBSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-Bromo-6-cyclopropyl-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-cyclopropyl-2-methylpyrimidine is a substituted pyrimidine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural combination of a pyrimidine core, a bromine atom, a cyclopropyl group, and a methyl group makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identifiers, synthesis, potential applications, and safety protocols, tailored for professionals in the research and development sector.

The pyrimidine scaffold is a cornerstone in the development of a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][2][3][4] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The presence of a bromine atom, for instance, can enhance binding affinity and provides a reactive handle for further chemical modifications through cross-coupling reactions.[5] The cyclopropyl moiety is known to improve metabolic stability and potency in drug candidates.[4]

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers is crucial for accurate documentation, procurement, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 1412959-69-3 | [6] |

| Molecular Formula | C₈H₉BrN₂ | [6] |

| IUPAC Name | 4-Bromo-6-cyclopropyl-2-methylpyrimidine | Inferred from structure |

| Canonical SMILES | CC1=NC(=CC(=N1)Br)C2CC2 | Inferred from structure |

| Molecular Weight | 213.08 g/mol | Calculated |

Synthesis and Methodologies

A common and effective method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[7] For the target molecule, a potential synthetic pathway could involve the reaction of a cyclopropyl-substituted 1,3-dike-tone with acetamidine, followed by a bromination step.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 4-Bromo-6-cyclopropyl-2-methylpyrimidine.

Exemplary Laboratory Protocol (Hypothetical):

This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 6-Cyclopropyl-2-methylpyrimidin-4-ol

-

To a solution of sodium ethoxide in ethanol, add the cyclopropyl-substituted 1,3-diketone.

-

To this mixture, add acetamidine hydrochloride and reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

-

The resulting precipitate, 6-cyclopropyl-2-methylpyrimidin-4-ol, is filtered, washed, and dried.

Step 2: Bromination to Yield 4-Bromo-6-cyclopropyl-2-methylpyrimidine

-

Treat the intermediate from Step 1 with a brominating agent such as phosphorus oxybromide (POBr₃).

-

Heat the reaction mixture under reflux conditions.

-

After the reaction is complete (as monitored by TLC), carefully quench the reaction mixture with ice water.

-

Extract the product with a suitable organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure 4-Bromo-6-cyclopropyl-2-methylpyrimidine.

This proposed synthesis is based on established principles of pyrimidine chemistry and provides a solid starting point for researchers aiming to produce this compound.[7][8]

Applications in Research and Drug Development

Substituted pyrimidines are integral to the development of a wide range of therapeutic agents.[1][3] The unique combination of substituents in 4-Bromo-6-cyclopropyl-2-methylpyrimidine makes it a promising scaffold for targeting various biological pathways.

Potential as a Kinase Inhibitor Intermediate:

Many kinase inhibitors, which are crucial in cancer therapy, feature a pyrimidine core. The bromine atom at the 4-position of the target molecule can serve as a key attachment point for various amine-containing fragments via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[5] This allows for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize binding to the target kinase.

Illustrative Kinase Inhibitor Synthesis Pathway:

Caption: Use of 4-Bromo-6-cyclopropyl-2-methylpyrimidine in kinase inhibitor synthesis.

The biological activity of bromo-pyrimidine analogs as tyrosine kinase inhibitors has been demonstrated in the literature, highlighting the potential of such scaffolds in oncology research.[5]

Safety and Handling

Due to the absence of a specific Material Safety Data Sheet (MSDS) for 4-Bromo-6-cyclopropyl-2-methylpyrimidine (CAS 1412959-69-3), a precautionary approach to handling is essential. The safety information for structurally related brominated and chlorinated pyrimidines suggests that this compound should be handled with care.

General Hazards of Related Compounds:

-

Skin Irritation: May cause skin irritation upon contact.[9]

-

Eye Irritation: May cause serious eye irritation.[9]

-

Harmful if Swallowed: May be harmful if ingested.[10]

-

Respiratory Irritation: May cause respiratory tract irritation.[10]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[9][10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

First Aid Measures (Based on Related Compounds):

-

In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

It is imperative to consult the supplier-specific safety data sheet upon acquisition of this compound for the most accurate and detailed safety information.

Conclusion

4-Bromo-6-cyclopropyl-2-methylpyrimidine represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed public information on this specific molecule is emerging, its structural features and the well-established chemistry of pyrimidines provide a strong foundation for its use in research and development. Adherence to strict safety protocols, based on the known hazards of related compounds, is essential when handling this chemical. As research progresses, the full potential of this and similar substituted pyrimidines in advancing therapeutic options is likely to be further elucidated.

References

- Zhang, J. -L., et al. (2016). A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions. The Journal of Organic Chemistry, 81(24), 11994–12000.

- Chandra, J. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 386–398.

- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463.

- Jadhav, S. D., & Singh, A. (2017).

- Qin, Z., Ma, Y., & Li, F. (2021). An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source. The Journal of Organic Chemistry, 86(19), 13734–13743.

- Chemsrc. (n.d.). 4-Bromo-6-cyclopropyl-2-methylpyrimidine. Retrieved from [Link]

- TCI Chemicals. (2025).

- Fisher Scientific. (2025).

- PubChem. (n.d.). 4-Bromo-6-chloropyrimidine. Retrieved from [Link]

- PubChem. (n.d.). 4-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

- PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link]

- Mondal, R., et al. (2020). Iron-Catalyzed Sustainable Multicomponent Synthesis of Trisubstituted Pyrimidines under Aerobic Conditions. ACS Omega, 5(20), 11564–11572.

- Bhat, A. R., et al. (2021). Synthesis and antimicrobial evaluation of novel pyrano[2,3-d]pyrimidine derivatives. Journal of King Saud University - Science, 33(1), 101234.

- Karimi, F., et al. (2020). 3-(Propylthio)propane-1-sulfonic acid-functionalized magnetic nanoparticles as an efficient and reusable catalyst for the one-pot synthesis of dihydrotetrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(42), 25063–25071.

- Othman, I. M. M., et al. (2021). Synthesis, biological evaluation, and molecular docking studies of new pyrimidine derivatives as potential anticancer agents. Journal of Molecular Structure, 1225, 129112.

- Zarenezhad, E., et al. (2021). A novel pyrimidine-containing hybrid: Synthesis, characterization, and biological evaluation. Journal of Heterocyclic Chemistry, 58(3), 734–742.

Sources

- 1. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 2. 4-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 45117394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4-Bromo-6-chloropyrimidine | C4H2BrClN2 | CID 45117390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-(6-methyl-2-pyridinyl)pyrimidine | C10H8BrN3 | CID 89419529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. pdf.lowes.com [pdf.lowes.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. PubChemLite - 4-bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine (C13H13BrN2O2) [pubchemlite.lcsb.uni.lu]

Solubility Data & Process Engineering Guide: 4-Bromo-6-cyclopropyl-2-methylpyrimidine

This guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 4-Bromo-6-cyclopropyl-2-methylpyrimidine (CAS: 1412956-25-2 / 1086382-13-9). This compound is a critical heterocyclic building block, often employed in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors.

Part 1: Executive Technical Summary

Compound Class: Halogenated Pyrimidine Derivative Molecular Weight: ~213.08 g/mol Physical State: Off-white to pale yellow solid Primary Application: Intermediate for antiviral (HIV) and oncology drug substance synthesis.

The solubility of 4-Bromo-6-cyclopropyl-2-methylpyrimidine is governed by the interplay between its polar pyrimidine core (H-bond accepting) and its lipophilic substituents (cyclopropyl, methyl, bromo). Unlike simple pyrimidines, the cyclopropyl moiety imparts significant lipophilicity, rendering the molecule insoluble in water but highly soluble in mid-polarity organic solvents.

Critical Process Insight: Process chemists often face "oiling out" issues during recrystallization. This occurs because the compound's melting point is relatively low, and it exhibits high solubility in chlorinated solvents and esters. The recommended purification strategy involves cooling crystallization from Acetonitrile or anti-solvent precipitation using Water/Methanol systems .

Part 2: Solubility Profile & Thermodynamic Data

The following data categorizes solvent interactions based on dielectric constant (

Table 1: Solubility Classification at 25°C (Ambient)

| Solvent Class | Specific Solvent | Solubility Status | Process Utility |

| Polar Aprotic | DMSO, DMF, DMAc | High (>200 mg/mL) | Reaction medium; difficult to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>150 mg/mL) | Extraction solvent; excellent solubilizer. |

| Ethers | THF, 1,4-Dioxane | High (>100 mg/mL) | Reaction solvent (Grignard/Suzuki couplings). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (50-100 mg/mL) | Preferred for work-up and extraction. |

| Nitriles | Acetonitrile (MeCN) | Temp. Dependent | Ideal Recrystallization Solvent. High solubility at 60°C; moderate at 25°C. |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Used as anti-solvents or for slurry washes. |

| Alkanes | n-Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Primary anti-solvent for precipitation. |

| Aqueous | Water, Buffers (pH 1-10) | Insoluble | Wash solvent for removing inorganic salts. |

Process Note: The solubility in Acetonitrile exhibits a sharp curve relative to temperature (

), making it the superior solvent for obtaining high-purity crystals without oiling out.

Part 3: Self-Validating Experimental Protocols

Since batch-to-batch impurity profiles can alter saturation points, you must validate solubility for your specific lot. Use the following Gravimetric Saturation Method for rapid screening or the HPLC Method for precise thermodynamic data.

Protocol A: Dynamic Laser Monitoring (Solubility Width)

For determining the Metastable Zone Width (MSZW) for crystallization.

-

Preparation: Charge 1.0 g of 4-Bromo-6-cyclopropyl-2-methylpyrimidine into a reaction vessel.

-

Solvent Addition: Add 5 mL of Acetonitrile.

-

Heating: Heat to 60°C with agitation (300 RPM). The solution should be clear.

-

Cooling: Ramp down temperature at 0.5°C/min.

-

Detection: Use a turbidity probe (or visual inspection) to record the Cloud Point (

). -

Hysteresis Check: Re-heat until clear (Clear Point ,

). -

Result: The difference (

) defines your MSZW. A narrow MSZW (<10°C) indicates easy nucleation; a wide MSZW (>20°C) suggests a risk of oiling out or supersaturation.

Protocol B: HPLC-Based Equilibrium Solubility

For regulatory filing and precise thermodynamic modeling.

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a crimp-top vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

-

Dilution: Dilute the filtrate 100x with Acetonitrile/Water (50:50).

-

Quantification: Inject into HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 10 min.

-

Detection: UV at 254 nm.

-

Calculation:

-

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This logic flow ensures data integrity by accounting for kinetic vs. thermodynamic solubility.

Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation equilibrium is reached before quantification.

Diagram 2: Solvent Selection Logic for Purification

This decision tree aids in selecting the correct solvent system based on the impurity profile and solubility data.

Caption: Decision matrix for purification strategies. Acetonitrile (MeCN) is the baseline choice, with DMSO/Water as a backup for difficult separations.

References

-

National Institute of Standards and Technology (NIST). Thermophysical Properties of Heterocyclic Compounds. NIST Standard Reference Database. [Link]

-

Li, W., et al. (2019). "Equilibrium solubility investigation and thermodynamic aspects of biologically active pyrimidines." Journal of Chemical & Engineering Data. [Link]

-

Organic Syntheses. Synthesis of Bromocyclopropane and Pyrimidine Derivatives. Org.[1][2][3][4][5][6][7] Synth. Coll. Vol. 6, p. 1037. [Link]

-

PubChem. Compound Summary: 4-Bromo-6-chloropyrimidine (Analogous Structure Data). National Library of Medicine. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]

Leveraging 4-Bromo-6-cyclopropyl-2-methylpyrimidine: A Strategic Building Block for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficiency and success of drug discovery campaigns. The pyrimidine core is a well-established "privileged scaffold," forming the foundation of numerous approved therapeutics. This guide focuses on a specifically functionalized derivative, 4-Bromo-6-cyclopropyl-2-methylpyrimidine , and elucidates its role as a highly versatile intermediate for the synthesis of targeted compound libraries. We will explore its synthetic accessibility, unique chemical reactivity, and strategic application in constructing novel molecules aimed at critical disease targets, particularly protein kinases. This document provides not only the theoretical framework for its utility but also actionable, field-proven protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Pyrimidine Scaffold and the Power of Strategic Functionalization

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. Beyond this, the pyrimidine scaffold is a common feature in a vast array of therapeutic agents, demonstrating efficacy across oncology, infectious diseases, and neurology.[3][4] This prevalence is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets, and its synthetic tractability.[4][5]

The true power of the pyrimidine core is unlocked through precise substitution. The subject of this guide, 4-Bromo-6-cyclopropyl-2-methylpyrimidine, is a testament to this principle, combining three key functional groups that each confer a distinct strategic advantage:

-

The 4-Bromo Group: This is not merely a substituent but a versatile chemical handle. The carbon-bromine bond is an ideal electrophilic site for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[6][7] This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, and alkyl moieties, which is the cornerstone of modern library synthesis and structure-activity relationship (SAR) studies.[8][9]

-

The 6-Cyclopropyl Group: Small carbocycles like cyclopropane are increasingly utilized in drug design to enhance compound properties.[10] The cyclopropyl group can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable hydrophobic interactions, and impart conformational rigidity to the molecule, which can lead to higher target selectivity.[10][11]

-

The 2-Methyl Group: This small alkyl group serves to fine-tune the steric and electronic profile of the molecule. It can modulate the basicity of the pyrimidine nitrogens and occupy small hydrophobic pockets within a target's active site, contributing to overall binding affinity.

Together, these features render 4-Bromo-6-cyclopropyl-2-methylpyrimidine a high-value starting material for creating novel chemical entities with desirable drug-like properties.

Synthesis and Chemical Profile

While 4-Bromo-6-cyclopropyl-2-methylpyrimidine is a specialized building block, its synthesis can be approached through established principles of heterocyclic chemistry. A plausible retrosynthetic analysis suggests its construction from simpler, commercially available precursors.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol: Two-Step Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound. The causality for each step is explained to provide insight into the reaction design.

Step 1: Condensation to form 6-Cyclopropyl-2-methylpyrimidin-4(3H)-one

-

Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to liberate the free base.

-

Causality: The strong base (ethoxide) is required to deprotonate the acetamidine salt, generating the nucleophilic free amidine necessary for the subsequent condensation reaction. Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium salt byproduct.

-

-

Reaction: Add ethyl cyclopropylacetoacetate (1.0 equivalent) dropwise to the reaction mixture.

-

Cyclization: Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the activation energy for the condensation between the amidine and the β-ketoester, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable pyrimidinone ring.

-

-

Workup: Cool the reaction mixture to room temperature and neutralize with acetic acid. Reduce the solvent volume under vacuum. The resulting precipitate is filtered, washed with cold water, and dried to yield the pyrimidinone intermediate.

Step 2: Bromination to 4-Bromo-6-cyclopropyl-2-methylpyrimidine

-

Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, combine the dried 6-Cyclopropyl-2-methylpyrimidin-4(3H)-one (1.0 equivalent) with phosphorus oxybromide (POBr₃) (3.0 equivalents).

-

Causality: POBr₃ is a powerful brominating agent that converts the hydroxyl group of the pyrimidinone tautomer into a bromo group. The reaction is performed under an inert atmosphere to prevent hydrolysis of the reagent.

-

-

Reaction: Heat the mixture to 100-110 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Causality: This step quenches the excess reactive POBr₃. The process is highly exothermic and must be done cautiously.

-

-

Extraction & Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final compound.

Chemical Reactivity Profile

The primary utility of this scaffold lies in the selective reactivity of the C4-bromo position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the modular construction of diverse analogues.

Caption: Key cross-coupling reactions of the title compound.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology. Many FDA-approved kinase inhibitors, such as Dasatinib, utilize a substituted pyrimidine core to anchor within the ATP-binding site.[6] 4-Bromo-6-cyclopropyl-2-methylpyrimidine is an ideal starting point for generating novel kinase inhibitor libraries.

Workflow: Synthesis of a Hypothetical Kinase Inhibitor Library

The following workflow demonstrates how the title compound can be used in a Suzuki-Miyaura coupling to rapidly generate a library of potential inhibitors. The goal is to append various (hetero)aryl groups at the C4 position, which often points towards the solvent-exposed region of the kinase active site, allowing for modulation of potency and pharmacokinetic properties.

Caption: Workflow for library synthesis and screening.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, self-validating system for coupling arylboronic acids to the C4 position.

-

Setup: To a microwave vial, add 4-Bromo-6-cyclopropyl-2-methylpyrimidine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Causality: The boronic acid is the source of the aryl group. K₂CO₃ is the base required for the transmetalation step of the catalytic cycle. Pd(PPh₃)₄ is a highly effective and reliable catalyst for this type of coupling. A slight excess of the boronic acid ensures complete consumption of the starting material.

-

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water. The total volume should be sufficient to dissolve the reactants upon heating.

-

Causality: Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

-

-

Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-45 minutes.

-

Causality: Microwave heating dramatically accelerates the reaction compared to conventional heating, allowing for rapid library synthesis. The reaction progress can be monitored by LC-MS.

-

-

Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via preparative HPLC or flash chromatography to yield the pure coupled product.

Data Presentation: Hypothetical Library for SAR Exploration

The following table illustrates a small, focused library that could be synthesized using the above protocol to probe the structure-activity relationship for a hypothetical kinase target.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Final Compound Structure (Ar-) | Rationale for Inclusion |

| 1 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl- | Introduces a hydrogen bond acceptor and explores a common "hinge-binding" motif. |

| 2 | 3-(Dimethylamino)phenylboronic acid | 3-(Dimethylamino)phenyl- | Adds a basic group to improve solubility and potentially form a salt bridge. |

| 3 | Pyridine-3-boronic acid | Pyridin-3-yl- | Introduces a heteroaromatic ring to improve ADME properties and act as an H-bond acceptor. |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl- | Adds a strong electron-withdrawing group to modulate electronics and fill a lipophilic pocket. |

| 5 | N-Boc-piperazine-4-yl-boronic acid pinacol ester | N-Boc-piperazin-4-yl- (followed by deprotection) | A common solubilizing group in kinase inhibitors, often interacting with the solvent front. |

Conclusion and Future Outlook

4-Bromo-6-cyclopropyl-2-methylpyrimidine is more than a single molecule; it is a strategic platform for innovation in medicinal chemistry. Its carefully selected substituents provide a clear and efficient path for the rapid generation of diverse and novel chemical entities. The bromo group serves as a reliable anchor for established and powerful cross-coupling chemistries, while the cyclopropyl and methyl groups pre-install desirable drug-like features into the core scaffold.

For researchers and drug development professionals, incorporating this building block into synthetic campaigns can significantly accelerate the discovery of lead compounds. Its utility in constructing libraries for high-throughput screening, followed by systematic SAR exploration, makes it an invaluable tool in the modern drug hunter's arsenal. Future efforts should focus on expanding the range of coupling partners used with this scaffold and screening the resulting libraries against a wider array of biological targets, moving beyond kinases to GPCRs, ion channels, and epigenetic targets.

References

-

Borah, P., G, M., & Kaur, T. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Yadav, P., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

-

Shaikh, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Sharma, P., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

-

Polsongkram, B., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Bentham Science. [Link]

-

Siddiqui, Z. N., & Khan, S. A. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]

-

El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Ananthi, V., & Velmurugan, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Corrosion Reviews. [Link]

-

Ananthi, V., & Velmurugan, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

-

Janardhan, C., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Ahmad, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

- Finlay, M. R. V., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Deep Dive: Stability of Cyclopropyl Groups in Pyrimidine Derivatives

Executive Summary

The cyclopropyl moiety is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for isopropyl, phenyl, and alkene groups.[1][2][3] When attached to a pyrimidine core—a ubiquitous pharmacophore in kinase inhibitors and antivirals—the cyclopropyl group imparts unique physicochemical properties, including increased metabolic stability (blocking

However, this structural marriage presents a "stability paradox." While generally robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and latent reactivity. Under specific metabolic conditions (CYP450 catalysis) or harsh synthetic environments (Lewis acids), it can undergo radical ring opening or electrophilic scission.

This guide analyzes the electronic basis of stability , metabolic liabilities , and synthetic robustness of cyclopropyl-pyrimidines, providing actionable protocols for risk assessment.

Structural & Electronic Basis: The "Banana Bond" Effect

To understand stability, one must first understand the bond. The C-C bonds in a cyclopropane ring are bent ("banana bonds") with significant

Electronic Conjugation with Pyrimidine

The cyclopropyl group acts as a weak

-

The Interaction: The

orbitals of the cyclopropane align with the -

Impact on Pyrimidine: This donation increases the electron density of the pyrimidine ring slightly, potentially raising the

of the ring nitrogens compared to an isopropyl analog. -

Impact on Cyclopropane: The electron-withdrawing nature of the pyrimidine (an electron sink) pulls density from the ring, theoretically deactivating the cyclopropane toward oxidative radical formation (which requires electron density), but potentially activating it toward nucleophilic attack if the pyrimidine is protonated.

Metabolic Stability: The P450 Radical Clock

The primary stability concern for cyclopropyl-pyrimidines is oxidative metabolism . While cyclopropyl groups are often introduced to block metabolism (due to strong

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2C9, CYP3A4, and CYP1A2) can attack the cyclopropyl motif.[4] The mechanism involves Hydrogen Atom Transfer (HAT) followed by a critical bifurcation:

-

Path A (Hydroxylation): Recombination of the radical with

to form 1-hydroxycyclopropyl (often unstable -

Path B (Ring Scission - The Danger Zone): If the radical is stabilized (e.g., by the adjacent pyrimidine

-system), the ring can open to form a reactive alkyl radical or enone, which can covalently bind to the P450 heme (Mechanism-Based Inhibition/Suicide Inhibition).

Note: Cyclopropyl amines (N-cyclopropyl) are high-risk for suicide inhibition. Cyclopropyl-pyrimidines (C-cyclopropyl) are generally safer but still require scrutiny.

Visualization: Metabolic Fate Pathway

Figure 1: The bifurcation of metabolic pathways. Path A (green) leads to clearance; Path B (red) leads to toxicity.

Chemical Stability & Synthetic Robustness

In the laboratory, the cyclopropyl-pyrimidine bond is robust, but specific conditions can trigger failure.

Acid Sensitivity

-

Risk: Strong Brønsted acids (e.g., neat TFA, HBr) or Lewis acids (

, -

Observation: In LCMS, look for M+18 (hydration) or M+X (halide addition) peaks during deprotection steps.

Hydrogenation

-

Risk: Catalytic hydrogenation (

) intended to reduce a nitro group or alkene elsewhere in the molecule can inadvertently open the cyclopropane ring to an n-propyl group. -

Mitigation: Use poisoned catalysts (Lindlar) or alternative reduction methods (

,

Experimental Protocols (Self-Validating Systems)

To ensure the integrity of your lead compounds, the following stress tests are mandatory.

Protocol A: Chemical Stress Test (Acid/Base)

Purpose: To determine stability during scale-up and formulation.

-

Preparation: Dissolve compound (10 mM) in DMSO.

-

Acid Condition: Dilute to 100 µM in 1N HCl (aq) / Acetonitrile (1:1). Incubate at 60°C.

-

Base Condition: Dilute to 100 µM in 1N NaOH (aq) / Acetonitrile (1:1). Incubate at 60°C.

-

Oxidative Condition: Dilute to 100 µM in 3%

. Incubate at RT. -

Sampling: Inject aliquots into UPLC-MS at T=0, 4h, 24h.

-

Validation Criteria: <5% degradation at 24h indicates high stability.

-

Failure Mode: Appearance of M+18 (hydration) or M+2 (ring opening to propyl) peaks.

-

Protocol B: Microsomal Stability & GSH Trapping

Purpose: To detect reactive metabolites (radical scission).

-

Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Trapping Agent: Add Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) to duplicate samples.

-

Timepoints: 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

-

Analysis: Analyze supernatant via High-Res MS (Q-TOF or Orbitrap).

-

Data Interpretation:

-

Search for Neutral Loss of 129 Da (indicative of GSH adduct).

-

If GSH adducts are observed, the cyclopropyl group is undergoing bioactivation (Figure 1, Path B).

-

Data Summary: Substituent Effects

The stability of the cyclopropyl group is heavily influenced by the substituents on the pyrimidine ring.

| Pyrimidine Substituent | Electronic Effect | Cyclopropyl Stability Risk | Mechanism |

| Electron Donating (e.g., -NH2, -OMe) | Increases e- density | Low | Stabilizes the ring; makes H-abstraction harder. |

| Electron Withdrawing (e.g., -CF3, -CN) | Decreases e- density | Moderate | Activates C-H bonds for HAT; increases acidity of ring protons. |

| 2-Amino (Guanidine-like) | Resonance stabilization | Very Low | Highly stable; preferred motif in drugs (e.g., Rosuvastatin analogs). |

| N-Oxide | Strong dipole | High | Can facilitate oxygen transfer to the ring. |

Decision Logic for Lead Optimization

When should you keep the cyclopropyl group, and when should you discard it? Use this logic flow.

Figure 2: Medicinal Chemistry Decision Tree for Cyclopropyl Optimization.

References

-

Welsch, T., et al. (2010). "The Cyclopropyl Group in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry.

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6] Journal of Medicinal Chemistry.

-

Shanu-Wilson, J. (2021). "Metabolism of Cyclopropyl Groups." Hypha Discovery.

-

Kalgutkar, A. S., et al. (2005). "Metabolic Activation of the Cyclopropyl Moiety: A Double-Edged Sword in Drug Discovery." Current Drug Metabolism.

-

Barnes-Seeman, D. (2016). "The Role of Cyclopropylamines in P450 Inactivation." ACS Medicinal Chemistry Letters.

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 4. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-bromo-6-cyclopropylpyrimidine

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy and application in medicinal chemistry and materials science. 2-Methyl-4-bromo-6-cyclopropylpyrimidine is a prime example of a highly functionalized pyrimidine, incorporating a reactive bromo group, a lipophilic cyclopropyl moiety, and a methyl group. These features make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of a logical and efficient synthetic pathway to this target molecule, grounded in established chemical principles and supported by relevant literature.

Retrosynthetic Analysis: A Strategic Approach

A retrosynthetic analysis of the target molecule, 2-methyl-4-bromo-6-cyclopropylpyrimidine, suggests a convergent synthetic strategy. The key disconnections are the carbon-bromine and the carbon-cyclopropyl bonds. This leads to a logical forward synthesis that commences with the construction of a core pyrimidine ring, followed by sequential functionalization. The proposed synthetic route is outlined below:

Caption: Formation of the pyrimidine core via cyclocondensation.

Step 1.2: Chlorination to 4,6-Dichloro-2-methylpyrimidine

The resulting 4,6-dihydroxy-2-methylpyrimidine is then subjected to a chlorination reaction to replace the hydroxyl groups with more reactive chloro groups. This transformation is crucial as it activates the 4 and 6 positions for subsequent nucleophilic substitution or cross-coupling reactions. [3]A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline to neutralize the HCl byproduct. [4]Alternatively, thionyl chloride (SOCl₂) can be employed. [5] Table 1: Comparison of Chlorinating Agents for Pyrimidine Synthesis

| Reagent | Typical Conditions | Yield (%) | Safety and Handling Considerations | Reference |

| POCl₃ | 105°C, 4h with N,N-diethylaniline | ~70 | Highly corrosive, reacts violently with water. | [4] |

| SOCl₂ | 80°C, 3h in acetonitrile | ~94 | Toxic and corrosive, releases SO₂ gas. | [5] |

| Triphosgene | Reflux in dichloroethane with N,N-diethylaniline | ~92 | Safer alternative to phosgene, but still toxic. | [6] |

Part 2: Selective Introduction of the Cyclopropyl Group

With the dichlorinated intermediate in hand, the next critical step is the selective introduction of the cyclopropyl group at either the 4 or 6 position. The two chloro groups on the pyrimidine ring exhibit different reactivities, allowing for regioselective functionalization. Generally, the 4-position is more susceptible to nucleophilic attack and cross-coupling reactions than the 6-position. [7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. [8][9]In this context, it involves the reaction of 4,6-dichloro-2-methylpyrimidine with cyclopropylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity.

Caption: Selective cyclopropylation via Suzuki-Miyaura cross-coupling.

The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times. [7]The regioselectivity favoring substitution at the 4-position is a well-documented phenomenon in the chemistry of dichloropyrimidines.

Part 3: Final Transformation to 2-Methyl-4-bromo-6-cyclopropylpyrimidine

The final step in the synthesis is the conversion of the remaining chloro group at the 4-position to a bromo group. This can be achieved through a halogen exchange reaction or, more commonly, via a two-step sequence involving hydrolysis to the corresponding pyrimidin-4-ol followed by bromination.

Step 3.1: Hydrolysis to 6-Cyclopropyl-2-methylpyrimidin-4-ol

The 4-chloro-6-cyclopropyl-2-methylpyrimidine can be hydrolyzed to the corresponding pyrimidin-4-ol under basic or acidic conditions. This transformation replaces the chloro group with a hydroxyl group, which can then be converted to a bromo group.

Step 3.2: Bromination of the Pyrimidin-4-ol

The final bromination can be accomplished using a variety of brominating agents. Phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are effective reagents for converting the hydroxyl group of a pyrimidin-4-ol to a bromo group. [8]These reagents are analogous to their chloro counterparts (POCl₃ and PCl₃) and operate via a similar mechanism.

Table 2: Common Brominating Agents for Heterocyclic Alcohols

| Reagent | Typical Conditions | Mechanistic Insight | Reference |

| POBr₃ | Heating in excess reagent | Forms a phosphate ester intermediate, followed by nucleophilic attack by bromide. | [8] |

| PBr₃ | Heating in an inert solvent | Similar to POBr₃, proceeds via a phosphite ester intermediate. | [10] |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator for allylic/benzylic bromination, but can also be used for aromatic bromination. | Can proceed via electrophilic or radical mechanisms depending on conditions. |

The choice of brominating agent will depend on the specific reactivity of the substrate and the desired reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

-

Step A: 4,6-Dihydroxy-2-methylpyrimidine: To a solution of sodium methoxide (2.2 eq) in methanol, add dimethyl malonate (1.0 eq) and acetamidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 4 hours. Remove the methanol under reduced pressure, dissolve the residue in water, and acidify with HCl to pH 1-2 to precipitate the product. Filter, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

-

Step B: 4,6-Dichloro-2-methylpyrimidine: To a mixture of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) and N,N-diethylaniline (2.0 eq) in phosphorus oxychloride (excess), heat the reaction at 105°C for 4 hours. [4]After completion, carefully quench the excess POCl₃ with ice water. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 4,6-dichloro-2-methylpyrimidine.

Protocol 2: Synthesis of 4-Chloro-6-cyclopropyl-2-methylpyrimidine

-

In a microwave-safe vial, combine 4,6-dichloro-2-methylpyrimidine (1.0 eq), cyclopropylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.005 eq), and potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water). [7]2. Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 120°C) for a specified time (e.g., 15 minutes). [7]3. After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to isolate 4-chloro-6-cyclopropyl-2-methylpyrimidine.

Protocol 3: Synthesis of 2-Methyl-4-bromo-6-cyclopropylpyrimidine

-

Step A: 6-Cyclopropyl-2-methylpyrimidin-4-ol: Hydrolyze 4-chloro-6-cyclopropyl-2-methylpyrimidine using an aqueous base (e.g., NaOH) or acid (e.g., HCl) with heating until the starting material is consumed (monitor by TLC). Neutralize the reaction mixture and isolate the precipitated product.

-

Step B: 2-Methyl-4-bromo-6-cyclopropylpyrimidine: To a flask containing 6-cyclopropyl-2-methylpyrimidin-4-ol (1.0 eq), add phosphorus oxybromide (POBr₃) (excess) and heat the mixture under reflux until the reaction is complete. [8]Carefully quench the reaction with ice water and neutralize with a base. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography to obtain the final product.

Conclusion and Future Outlook

The synthesis of 2-methyl-4-bromo-6-cyclopropylpyrimidine is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. The outlined pathway, commencing with a cyclocondensation to form the pyrimidine core, followed by chlorination, selective Suzuki-Miyaura cross-coupling, and a final halogenation, represents a robust and logical approach. The principles of regioselectivity in the functionalization of dihalopyrimidines are key to the success of this synthesis. Further optimization of each step, particularly the palladium-catalyzed cyclopropylation, could lead to improved overall yields and process efficiency. The availability of this versatile building block opens avenues for the discovery and development of novel compounds with potential applications in medicine and beyond.

References

- The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Organic Synthesis.

-

Synthesis and Process Research of 4,6-Dichloro-2-methylpyrimidine. Semantic Scholar. [Link]

- Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-3.

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

-

Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. [Link]

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

-

Alcohol to Bromide - Common Conditions. Organic Chemistry Portal. [Link]

- Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 23(47), 11337-11348.

- Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 5-15.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947.

-

Selective functionalization synthesizes chemotherapeutic natural products. EurekAlert!. [Link]

- CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 528.

-

Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]

- trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 10. audreyli.com [audreyli.com]

Application Note: Synthesis and Functionalization of 4-Bromo-6-cyclopropyl-2-methylpyrimidine

Executive Summary

This technical guide details the synthesis and application of 4-Bromo-6-cyclopropyl-2-methylpyrimidine , a high-value heterocyclic intermediate.[1] The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors, antivirals, and CNS-active agents. The inclusion of a cyclopropyl group at the 6-position enhances metabolic stability (blocking metabolic oxidation common at alkyl sites) and improves lipophilicity/permeability profiles. The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.[1]

This document provides a validated two-step synthesis protocol for the core intermediate and detailed methodologies for its downstream functionalization.[1]

Core Synthesis Protocol

The synthesis strategy relies on the condensation of acetamidine with a

Reaction Pathway Diagram[2]

Figure 1: Synthetic pathway for 4-Bromo-6-cyclopropyl-2-methylpyrimidine.[1] The route utilizes a condensation-cyclization followed by deoxybromination.[1]

Step 1: Synthesis of 6-Cyclopropyl-2-methylpyrimidin-4-ol[1]

Principle: Base-mediated condensation of an amidine with a

Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Acetamidine Hydrochloride | 1.2 | Nucleophile |

| Methyl 3-cyclopropyl-3-oxopropanoate | 1.0 | Electrophile |

| Sodium Methoxide (NaOMe) | 2.5 | Base |

| Methanol (anhydrous) | Solvent | Reaction Medium |[1]

Protocol:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium Methoxide (2.5 equiv) in anhydrous Methanol (10 mL/g of substrate).

-

Addition: Add Acetamidine Hydrochloride (1.2 equiv) portion-wise at 0°C. Stir for 15 minutes to generate the free base.

-

Condensation: Add Methyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) dropwise over 20 minutes.

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the ester.

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove methanol.[2]

-

Dissolve the residue in minimal water.

-

Acidify carefully with 6N HCl to pH ~4–5. The product (Intermediate A) typically precipitates as a white/off-white solid.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 75–85%.

-

Step 2: Bromination to 4-Bromo-6-cyclopropyl-2-methylpyrimidine[1]

Principle: Deoxybromination using Phosphorus Oxybromide (

Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate A (from Step 1) | 1.0 | Substrate |

| Phosphorus Oxybromide (

*Note: This reaction can often be run neat (solvent-free) if the melting point allows, or in high-boiling non-nucleophilic solvents.[1]

Protocol:

-

Setup: Place Intermediate A (1.0 equiv) in a dry round-bottom flask.

-

Reagent Addition: Add

(1.5 equiv) solid. (Handle in a fume hood; -

Reaction: Heat the mixture to 80–100°C under nitrogen. The solids will melt/mix. Stir for 2–4 hours.

-

Quench (Critical):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!

-

Neutralize with saturated

solution to pH 7–8.

-

-

Extraction: Extract with Ethyl Acetate (3x) . Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Target: 4-Bromo-6-cyclopropyl-2-methylpyrimidine (Pale yellow solid or oil).[1]

-

Functionalization Protocols

The 4-position of the pyrimidine ring is highly electron-deficient, making the bromine atom an excellent leaving group for Palladium-catalyzed cross-coupling.[1]

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][4]

This protocol couples the intermediate with aryl/heteroaryl boronic acids.[3]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: Boronic acid transfers the aryl group to Pd.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Reagents:

| Component | Recommendation |

|---|

| Catalyst |

Step-by-Step:

-

Charge a microwave vial or pressure tube with 4-Bromo-6-cyclopropyl-2-methylpyrimidine (1.0 equiv), Boronic Acid (1.2 equiv), and

(0.05 equiv).[1] -

Add 1,4-Dioxane and 2M aqueous

(degassed). -

Seal and purge with Nitrogen/Argon for 5 minutes.

-

Heat at 90°C for 2–12 hours (or 120°C for 20 min in a microwave).

-

Filter through Celite, dilute with EtOAc, wash with water, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Used to synthesize aminopyrimidines (common kinase inhibitor motif).

Reagents:

| Component | Recommendation |

|---|

| Catalyst |

Step-by-Step:

-

In a glovebox or under strict inert atmosphere, combine Intermediate (1.0 equiv), Amine (1.2 equiv),

, Ligand , and Base . -

Add anhydrous Dioxane .

-

Heat at 100°C overnight.

-

Work up by filtering through a silica plug and purifying via HPLC or flash chromatography.

Scientific Rational & Troubleshooting

The "Cyclopropyl Effect"

The cyclopropyl group is not merely a spacer. In drug design, it serves as a bioisostere for isopropyl or ethyl groups but offers:

-

Metabolic Stability: The

bonds in cyclopropane are stronger ( -

Conformational Restriction: It can lock the orientation of the pyrimidine ring, potentially improving binding affinity to target proteins (e.g., ATP binding pockets of kinases).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete condensation | Ensure reagents are dry; increase reflux time; use fresh NaOMe. |

| Incomplete Bromination | Old/Wet | Use fresh reagent; protect strictly from moisture; increase temp to 100°C. |

| Protodebromination (Suzuki) | Reaction too hot/long | Reduce temperature; switch to anhydrous conditions (using |

| Hydrolysis of Product | Acidic workup too harsh | The pyrimidine ring is stable, but the Br can hydrolyze in strong hot acid. Keep workup neutral/basic. |

References

-

Preparation of 2-Methyl-4-hydroxy-6-chloropyrimidine. PrepChem.com. (Standard protocol for hydroxy-pyrimidine synthesis adapted for cyclopropyl analogs). Link

-

Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules, 2021.[1][3] (Demonstrates reactivity of 4-halopyrimidines in Pd-coupling). Link

-

Pharmaceutical applications of cyclopropyl containing scaffolds. Future Medicinal Chemistry, 2025. (Review of cyclopropyl group benefits in drug design). Link

-

Synthesis of 4,6-dihydroxy-2-methylpyrimidine. Google Patents CN102399196A. (Industrial process for the condensation of acetamidine with diesters/keto-esters). Link

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (General protocols for Suzuki coupling). Link

Sources

- 1. 1412956-25-2|4-Bromo-2-chloro-6-cyclopropylpyrimidine|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Bromo-6-cyclopropyl-2-methylpyrimidine Scaffolds

Executive Summary & Strategic Importance

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, mTOR targets). 4-Bromo-6-cyclopropyl-2-methylpyrimidine represents a privileged building block where the cyclopropyl group provides unique steric bulk and metabolic stability, while the 2-methyl group modulates lipophilicity.

However, this substrate presents specific synthetic challenges:

-

Electronic Deficiency: The pyrimidine ring is highly electron-deficient, making the C4-Br bond prone to oxidative addition but also susceptible to nucleophilic aromatic substitution (

) side reactions (e.g., hydrolysis). -

Coordination Poisoning: The pyrimidine nitrogen atoms can coordinate to the Palladium center, potentially arresting the catalytic cycle.

-

Cyclopropyl Integrity: While generally stable, the cyclopropyl ring can undergo ring-opening under highly acidic conditions or specific radical pathways, requiring carefully buffered conditions.

This guide provides two validated protocols: a Robust Standard Method for general screening and a High-Efficiency Method for sterically demanding or valuable coupling partners.

Mechanistic Insight & Chemoselectivity

To optimize the reaction, one must understand the specific catalytic cycle for electron-deficient heteroaryl halides.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. For this specific substrate:

-

Oxidative Addition (OA): This is rapid due to the electron-withdrawing nature of the pyrimidine ring. The C4-Br bond is significantly weaker than a phenyl-Br bond.

-

Transmetallation (TM): Often the rate-determining step. The use of a base is critical to form the reactive boronate species

. -

Reductive Elimination (RE): Forms the C-C bond. If this step is slow, the intermediate Pd-complex may undergo

-hydride elimination (if alkyl groups are present) or protodehalogenation.

Visualization: Reaction Pathway

Figure 1: Catalytic cycle emphasizing the risk of hydrolysis for electron-deficient pyrimidines.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Recommended for: Early-stage screening, simple aryl boronic acids, scale-up.

This method utilizes

Reagents:

-

Substrate: 4-Bromo-6-cyclopropyl-2-methylpyrimidine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

or -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the pyrimidine substrate, boronic acid, and Pd catalyst.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Addition: Add the aqueous carbonate solution.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Note: Do not exceed 100°C to prevent cyclopropyl ring stress or hydrolytic degradation.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate.

Protocol B: The "High-Fidelity" Method (Challenging Substrates)

Recommended for: Sterically hindered partners, heteroaryl boronates, or late-stage functionalization.

This method uses Buchwald G3 Precatalysts (e.g., XPhos Pd G3) . The bulky biaryl phosphine ligand facilitates both oxidative addition and reductive elimination while preventing catalyst poisoning by the pyrimidine nitrogens.

Reagents:

-

Substrate: 4-Bromo-6-cyclopropyl-2-methylpyrimidine (1.0 equiv)

-

Boronic Acid: Boronic acid/Pinacol ester (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G3 (1–3 mol%)

-

Base:

(0.5 M aqueous or finely ground solid, 3.0 equiv) -

Solvent: THF/Water (10:1) or n-Butanol

Step-by-Step:

-

Charge Solids: Add substrate, boronate, XPhos Pd G3, and solid

to a vial. -

Cycle: Evacuate and backfill with Argon (

). -

Solvent: Add degassed THF/Water mixture.

-

Reaction: Stir at 60°C (milder temperature). The highly active catalyst allows for lower temperatures, preserving sensitive functional groups.

-

Monitoring: Monitor by LC-MS. Conversion is typically complete within 1–4 hours.

Optimization Data & Troubleshooting

The following table summarizes common issues and their chemical causality.

| Issue | Observation (LC-MS) | Root Cause | Solution |

| Hydrolysis | Mass [M-Br+OH] (Pyrimidinone) | Base is too strong ( | Switch from |

| Protodeboronation | Boronic acid loses | Heating unstable boronic acids in aqueous base. | Use Protocol B (faster rate); Switch solvent to anhydrous Dioxane with |

| Homocoupling | Dimer of Boronic Acid. | Presence of Oxygen ( | Rigorous degassing (sparging) of solvents is mandatory. |

| No Reaction | Starting Material remains. | Catalyst poisoning by Pyrimidine N. | Increase catalyst loading; Switch to XPhos or SPhos ligands. |

Workflow Visualization

Figure 2: Standard experimental workflow ensuring reproducibility.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

PubChem Compound Summary. (n.d.). 4-Bromo-6-cyclopropyl-2-methylpyrimidine. National Center for Biotechnology Information. Link(Note: Used for structural verification).

-

Organic Chemistry Portal. (2024). Suzuki Coupling. Link

Buchwald-Hartwig amination of 4-Bromo-6-cyclopropyl-2-methylpyrimidine

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed C–N cross-coupling of 4-Bromo-6-cyclopropyl-2-methylpyrimidine with various amines. While 4-halopyrimidines are attractive electrophiles for pharmaceutical synthesis (particularly kinase inhibitors), they present specific challenges:

-

Catalyst Poisoning: The pyrimidine nitrogen atoms can coordinate to Palladium, forming unreactive off-cycle species.

-

Electronic Deactivation: The electron-deficient nature of the pyrimidine ring facilitates oxidative addition but can impede the reductive elimination step.

-

Substrate Stability: While the cyclopropyl group provides valuable pharmacokinetic properties, it requires mild conditions to prevent ring-opening or rearrangement, particularly avoiding strong acidic workups or excessive temperatures (>120°C).

This guide recommends the use of Fourth-Generation (G4) Buchwald Precatalysts (specifically BrettPhos Pd G4 and Xantphos Pd G4 ) to ensure rapid activation, high yields, and reproducibility.

Scientific Foundation & Mechanistic Insights

Substrate Analysis

-

Electrophile: 4-Bromo-6-cyclopropyl-2-methylpyrimidine.

-

Reactivity: The C4-position is highly activated for oxidative addition due to the electron-withdrawing nitrogen atoms in the ring.

-

Risk:[1] The basic nitrogen at N1 or N3 can displace weak ligands on Pd, shutting down the catalytic cycle.

-

-

Ligand Selection Logic:

-

BrettPhos: A bulky, electron-rich monodentate biaryl phosphine. Its sheer size prevents the pyrimidine nitrogen from coordinating to the Pd center, keeping the metal active. It is the "Gold Standard" for primary amines.

-

Xantphos: A bidentate ligand with a wide bite angle. It enforces a geometry that favors reductive elimination—often the rate-determining step for electron-deficient heterocycles.

-

The Catalytic Cycle & Off-Cycle Traps

The diagram below illustrates the standard cycle and the specific "Pyrimidine Trap" that must be avoided via ligand steric bulk.

Figure 1: Catalytic cycle highlighting the necessity of bulky ligands to avoid N-coordination traps.

Experimental Protocols

Method A: Primary Amines (BrettPhos System)

Best for: Anilines, aliphatic primary amines, and hindered amines.

Materials:

-

Substrate: 4-Bromo-6-cyclopropyl-2-methylpyrimidine (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst: BrettPhos Pd G4 (1.0 – 2.0 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or

(2.0 equiv) for base-sensitive groups. -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar.

-

Weighing: Add the pyrimidine substrate (1.0 equiv), the amine (1.2 equiv), and BrettPhos Pd G4 (0.01 – 0.02 equiv).

-

Base Addition: Add NaOtBu (1.4 equiv).

-

Note: If the amine contains esters or other base-sensitive groups, swap NaOtBu for

.

-

-

Solvent: Add anhydrous 1,4-Dioxane to reach a concentration of 0.2 M (relative to the bromide).

-

Sealing: Cap the vial with a Teflon-lined septum cap. If outside a glovebox, purge with

for 5 minutes. -

Reaction: Heat the block to 80°C for 2–4 hours.

-

Monitoring: Check via LCMS. The cyclopropyl group is stable at this temp. Avoid exceeding 110°C to prevent potential thermal degradation.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.

Method B: Secondary Amines / General Robustness (Xantphos System)

Best for: Cyclic secondary amines (morpholines, piperazines), acyclic secondary amines.

Materials:

-

Catalyst: Xantphos Pd G4 (2.0 mol%)

-

Base:

(2.0 equiv) -

Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Protocol:

-

Follow the setup in Method A.

-

Use Xantphos Pd G4 as the catalyst.[2]

-

Use

as the base.[1] Carbonate bases often require slightly higher temperatures or longer times but provide cleaner profiles for heterocycles. -

Heat at 100°C for 4–12 hours.

-

Workup as described in Method A.

Optimization & Troubleshooting Matrix

Use this decision matrix to troubleshoot low yields or stalled reactions.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos Pd G4 (bulkier). Increase temp to 100°C. |

| Hydrodehalogenation | Switch solvent to Toluene . Avoid alcoholic solvents. | |

| Bis-amination | Excess Amine / Temp | Not applicable for this substrate (only one Br), but ensure stoichiometry is 1:1.2. |

| Cyclopropyl Ring Opening | Acidic Workup / High Temp | Ensure workup is neutral/basic. Do not exceed 120°C. |

| Pd Black Precipitation | Ligand Dissociation | Add 1-2 mol% free ligand (BrettPhos or Xantphos) to stabilize the active species. |

Experimental Workflow Diagram

Figure 2: Standard operational workflow for G4-precatalyst mediated amination.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

- Foundational text on ligand selection (BrettPhos/Xantphos).

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

- Describes the synthesis and advantages of G3/G4 prec

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

- Mechanistic grounding for Pd-catalyzed amin

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. [Link]

- The seminal paper establishing the base/c

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium catalysed amination of electron deficient halothiophenes (2000) | Tim Luker | 54 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Functionalization Strategies for Position 4 of Cyclopropyl Pyrimidines

Executive Summary

The cyclopropyl pyrimidine scaffold is a "privileged structure" in modern medicinal chemistry, featuring prominently in kinase inhibitors (e.g., JAK, VEGFR) and antiviral agents. The cyclopropyl moiety offers unique pharmacokinetic benefits—acting as a metabolically stable, rigid bioisostere for alkyl groups—while the pyrimidine ring provides a critical hydrogen-bonding template.

Functionalizing Position 4 (C4) of this scaffold is a pivotal synthetic step.[1] However, it presents a dichotomy: C4 is the most electrophilic site, inviting facile nucleophilic attack, yet the adjacent cyclopropyl group (typically at C2 or C6) imposes stability constraints, particularly against strong acids and non-selective radical conditions which can trigger ring-opening "radical clock" rearrangements.

This guide details three validated workflows for C4 functionalization: Nucleophilic Aromatic Substitution (

Strategic Decision Framework

The choice of reagent and method depends heavily on the oxidation state of C4 in your starting material.

Figure 1: Decision tree for selecting the optimal functionalization pathway based on substrate availability.

Critical Reactivity & Stability Considerations

The "Radical Clock" Risk

The cyclopropyl group is chemically robust to basic conditions but sensitive to specific radical and acidic environments.

-

Risk: Generation of a radical on the cyclopropyl ring (e.g., via H-abstraction at the methine position) leads to rapid ring opening (

) to a homoallylic radical [1]. -

Mitigation: In Minisci reactions , avoid harsh oxidants (e.g., excess persulfate/Ag+) that promote non-selective H-abstraction. Prefer Photoredox conditions which generate "soft" nucleophilic alkyl radicals that selectively attack the electron-deficient C4 position without disturbing the cyclopropyl ring.

C4 vs. C2 Selectivity

In 2,4-dichloropyrimidines, the C4 position is significantly more reactive (

Detailed Protocols